
Polmacoxib
Descripción general
Descripción
Polmacoxib es un fármaco antiinflamatorio no esteroideo (AINE) utilizado principalmente para tratar la osteoartritis. Fue desarrollado bajo el nombre CG100649 y aprobado para su uso en Corea del Sur en febrero de 2015 . This compound inhibe las enzimas anhidrasa carbónica y ciclooxigenasa-2 (COX-2), que desempeñan un papel en la inflamación y el dolor .
Métodos De Preparación
Polmacoxib se puede sintetizar mediante un proceso de varios pasos que involucra varias reacciones químicas. Un método implica hacer reaccionar un compuesto sulfinato con ácido hidroxilamina-O-sulfónico para obtener this compound . Otro método incluye hacer reaccionar un compuesto de la Fórmula VI con anhídrido acético para obtener un compuesto acético, que luego se oxida para formar un compuesto sulfona. Este compuesto sulfona se hace reaccionar adicionalmente con una fuente de catión metálico alcalino y un agente clorante para finalmente producir this compound .
Análisis De Reacciones Químicas
Polmacoxib se somete a varias reacciones químicas, que incluyen:
Los reactivos comunes utilizados en estas reacciones incluyen anhídrido acético, agentes oxidantes, fuentes de catión metálico alcalino y agentes clorantes . Los principales productos formados a partir de estas reacciones son los compuestos intermedios que conducen al producto final, this compound .
Aplicaciones Científicas De Investigación
Polmacoxib ha sido ampliamente estudiado por sus aplicaciones en el tratamiento de la osteoartritis. Ha demostrado eficacia en la reducción del dolor, la rigidez y la inflamación asociados con la osteoartritis . Además, la inhibición dual de COX-2 y anhidrasa carbónica de this compound lo convierte en un compuesto valioso para la investigación en inflamación y manejo del dolor . Su mecanismo de acción único también ha llevado a estudios que exploran su posible uso en otras afecciones inflamatorias y trastornos relacionados con el dolor .
Mecanismo De Acción
Polmacoxib ejerce sus efectos al inhibir las enzimas COX-2 y los subtipos I y II de anhidrasa carbónica . Al inhibir COX-2, this compound reduce la producción de sustancias proinflamatorias como las prostaglandinas, lo que lleva a una reducción de la inflamación, el dolor y la rigidez . La inhibición de la anhidrasa carbónica contribuye aún más a sus efectos antiinflamatorios .
Comparación Con Compuestos Similares
Polmacoxib es único debido a su inhibición dual de COX-2 y anhidrasa carbónica, lo que lo diferencia de otros AINE que generalmente solo inhiben COX-2 . Compuestos similares incluyen:
Celecoxib: Otro inhibidor de COX-2 utilizado para tratar la osteoartritis y la artritis reumatoide.
Etoricoxib: Un inhibidor selectivo de COX-2 utilizado para indicaciones similares.
En comparación con estos compuestos, this compound ofrece el beneficio adicional de la inhibición de la anhidrasa carbónica, lo que puede mejorar sus efectos antiinflamatorios .
Actividad Biológica
Polmacoxib is a novel non-steroidal anti-inflammatory drug (NSAID) that has garnered attention due to its unique dual mechanism of action, which involves the inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). This profile positions this compound as a potential alternative to traditional NSAIDs, particularly in the management of osteoarthritis (OA) and other inflammatory conditions.
This compound's dual action is significant in its pharmacological effects:
- COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. This action reduces pain, inflammation, and fever associated with various inflammatory conditions.
- Carbonic Anhydrase Inhibition : this compound also binds to carbonic anhydrase with high affinity. This interaction is crucial as CA plays a role in regulating pH levels in tissues. In inflamed tissues, where CA levels are low but COX-2 is elevated, this compound effectively inhibits COX-2 without significantly impacting CA function in the cardiovascular system, potentially minimizing adverse cardiovascular effects typically associated with COX-2 inhibitors .
Phase III Clinical Trials
A pivotal phase III trial evaluated the efficacy and safety of this compound compared to placebo and celecoxib in patients with knee or hip OA. Key findings from this study include:
- Study Design : The trial was a multicenter, randomized, double-blind study involving 441 patients, with 362 participants randomized into three groups: this compound (2 mg), celecoxib (200 mg), and placebo. The primary endpoint was the change in the Western Ontario and McMaster Universities (WOMAC) pain subscale score after six weeks of treatment .
Treatment Group | Number of Participants | Change in WOMAC Pain Score | p-value |
---|---|---|---|
This compound (2 mg) | 146 | -2.5 | 0.011 |
Celecoxib (200 mg) | 145 | -0.6 | 0.425 |
Placebo | 71 | N/A | N/A |
- Results : After six weeks, this compound demonstrated a statistically significant reduction in pain compared to placebo and was non-inferior to celecoxib. The results indicated that this compound was well tolerated with fewer gastrointestinal side effects than traditional NSAIDs .
Long-term Safety
The study included an 18-week open-label extension where all participants received this compound. Results showed sustained efficacy and safety over time, reinforcing its potential for long-term use .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties that enhance its therapeutic profile:
- Absorption and Distribution : Following oral administration, this compound reaches peak plasma concentrations within approximately 5 hours. The mean elimination half-lives for doses of 2 mg and 8 mg were found to be around 131 hours .
Dose (mg) | C_max (ng/mL) | T_max (hours) | AUC (ng/mL × h) |
---|---|---|---|
2 | 3.5 | 5.6 | 632.9 |
8 | 14.1 | 5.0 | 2366.8 |
- Distribution in Blood : this compound shows higher concentrations in erythrocytes compared to plasma, suggesting a tissue-specific transport mechanism that targets inflamed areas while minimizing systemic exposure .
Case Studies
While clinical trials provide robust data on efficacy and safety, individual case reports also contribute valuable insights:
- Colon Perforation Case : A notable case involved a metastatic breast cancer patient who experienced colon perforation after using this compound alongside everolimus. This incident highlights the importance of monitoring gastrointestinal health in patients receiving this compound, especially those with pre-existing conditions .
Propiedades
IUPAC Name |
4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWPAFMIFNSIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029389 | |
Record name | Polmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301692-76-2 | |
Record name | Polmacoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polmacoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polmacoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12399 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polmacoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLMACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.